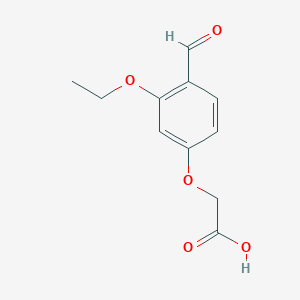

(3-Ethoxy-4-formylphenoxy)acetic acid

Description

Positioning within the Chemical Landscape of Aryloxyacetic Acids

(3-Ethoxy-4-formylphenoxy)acetic acid belongs to the aryloxyacetic acid class, a well-established family of compounds with a diverse range of applications. Derivatives of aryloxyacetic acid are noted for their wide spectrum of biological effects. For instance, compounds like Mecoprop and Diclofop are commercially important herbicides used for controlling broad-leaved weeds. Beyond agriculture, this class of compounds has been investigated for therapeutic applications, including agents for lowering serum triglycerides. The aryloxyacetic acid scaffold is a common feature in medicinal chemistry and is explored for developing new multi-target agents for complex diseases like Alzheimer's. nih.gov The synthesis of these acids has been the subject of considerable research to improve efficiency, with modern methods employing techniques like microwave irradiation and phase transfer catalysis to achieve high yields and shorter reaction times. unishivaji.ac.in

Strategic Importance of Formyl and Ethoxy Substituted Aromatic Compounds in Advanced Organic Synthesis

The specific substitution pattern of this compound—containing both an ethoxy and a formyl group—is of high strategic importance in organic synthesis.

The formyl group (-CHO) is one of the most versatile functional groups in chemistry. nih.gov As a reactive aldehyde, it serves as a crucial linchpin for a multitude of chemical transformations, including:

Nucleophilic addition reactions: Allowing the formation of new carbon-carbon bonds and the introduction of diverse functional groups.

Condensation reactions: Participating in the synthesis of larger, more complex structures such as chalcones and Schiff bases.

Oxidation and reduction: The formyl group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing synthetic flexibility.

The ethoxy group (-OCH2CH3) , a type of alkoxy group, significantly influences the reactivity of the aromatic ring. As an electron-donating group, it activates the ring towards electrophilic aromatic substitution. It is a strong ortho-, para-director, meaning it guides incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the benzene (B151609) ring. This directive effect is crucial for achieving regioselectivity in multi-step syntheses, allowing chemists to build complex substitution patterns with a high degree of control. masterorganicchemistry.com The presence of an alkoxy group can be pivotal in modulating the electronic properties and redox potential of aromatic molecules. science.gov

The combination of a reactive formyl group with a directing ethoxy group on a phenoxyacetic acid framework creates a trifunctional reagent that is a highly valuable and versatile building block for constructing complex target molecules.

Rationale for Dedicated Academic Investigation of this compound

The focused academic study of this compound is driven by its potential as a key intermediate in the synthesis of high-value chemical entities, particularly pharmaceuticals. The rationale can be understood through its structural similarity to other vital synthetic precursors.

For example, the closely related compound, 3-ethoxy-4-ethoxycarbonyl-phenyl acetic acid, is a key intermediate in the industrial synthesis of Repaglinide , an oral anti-diabetic medication. google.comgoogle.com This precedent underscores the value of the 3-ethoxy-4-substituted phenylacetic acid scaffold in constructing pharmacologically active molecules.

Furthermore, isomers and analogues of this compound, such as those derived from vanillin (B372448), have been used to generate novel, highly reactive intermediates (ketenes) in situ. These intermediates are then used in cycloaddition reactions to build complex heterocyclic systems like polyfunctionalized 2-azetidinones (β-lactams), which are core structures in many antibiotics. The specific arrangement of the ethoxy and formyl groups on the aromatic ring in this compound offers unique steric and electronic properties that can be exploited for developing novel synthetic methodologies and for the discovery of new bioactive compounds. Its structure represents a promising starting point for library synthesis in drug discovery programs and for the creation of new functional materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1192798-41-6 |

|---|---|

Molecular Formula |

C11H12O5 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

2-(3-ethoxy-4-formylphenoxy)acetic acid |

InChI |

InChI=1S/C11H12O5/c1-2-15-10-5-9(16-7-11(13)14)4-3-8(10)6-12/h3-6H,2,7H2,1H3,(H,13,14) |

InChI Key |

RZRIWOPNQXQGOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OCC(=O)O)C=O |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 3 Ethoxy 4 Formylphenoxy Acetic Acid

Strategies for Carbon-Oxygen Ether Bond Formation in the Phenoxyacetic Acid Core

The creation of the ether linkage in phenoxyacetic acids is a critical step, for which several reliable methods have been developed.

The Williamson ether synthesis is a widely utilized and versatile method for preparing ethers, including phenoxyacetic acids. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an S\textsubscript{N}2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing the (3-ethoxy-4-formylphenoxy)acetic acid backbone, this would typically involve the reaction of an appropriately substituted phenoxide with an α-haloacetic acid or its ester derivative. A general representation of this reaction is the treatment of a phenol (B47542) with a base to form the phenoxide, which then reacts with a haloacetate. gordon.edumiracosta.edu

Key Features of the Williamson Ether Synthesis:

| Feature | Description |

| Reaction Type | Bimolecular Nucleophilic Substitution (S\textsubscript{N}2) wikipedia.org |

| Nucleophile | Phenoxide ion (generated in situ) |

| Electrophile | Primary alkyl halide (e.g., chloroacetic acid or ethyl chloroacetate) wikipedia.orggordon.edu |

| Base | Strong bases like NaOH, KOH, or weaker bases like K\textsubscript{2}CO\textsubscript{3} are commonly used. gordon.edujk-sci.com |

| Solvent | Polar aprotic solvents such as DMSO or DMF can be employed. jk-sci.com |

The reaction is generally efficient for primary alkyl halides. wikipedia.org For the synthesis of the target molecule, a plausible route would involve the reaction of ethyl 3-ethoxyphenoxide with ethyl chloroacetate (B1199739), followed by hydrolysis of the ester.

Phenol alkylation is a broader term that encompasses the Williamson ether synthesis as a primary example. jk-sci.com The fundamental principle remains the deprotonation of the phenolic hydroxyl group to enhance its nucleophilicity, followed by reaction with an alkylating agent. The choice of base and solvent can influence the reaction's efficiency and selectivity (O-alkylation vs. C-alkylation). jk-sci.com For the synthesis of phenoxyacetic acids, O-alkylation is the desired pathway.

Introduction of the Formyl Group onto the Aromatic Nucleus

The introduction of a formyl group (-CHO) onto the aromatic ring is a key transformation in the synthesis of this compound. wikipedia.org Several formylation methods are applicable to electron-rich aromatic compounds like alkoxy-substituted phenols. nih.gov

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds. cambridge.orgorganic-chemistry.org The reaction utilizes a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl\textsubscript{3}), to generate an electrophilic species known as the Vilsmeier reagent (a chloroiminium salt). cambridge.orgwikipedia.org

This electrophile then attacks the electron-rich aromatic ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during workup to yield the aldehyde. organic-chemistry.orgwikipedia.org The reaction is particularly effective for phenols and their ethers. ijpcbs.com Given the presence of the activating ethoxy group, a precursor like 3-ethoxyphenoxyacetic acid would be a suitable substrate for this reaction. The formylation is expected to occur at the position para to the strongly activating ether linkage.

Vilsmeier-Haack Reaction Parameters:

| Component | Example Reagents/Conditions |

| Formylating Agent | N,N-Dimethylformamide (DMF) cambridge.org |

| Activating Agent | Phosphorus oxychloride (POCl\textsubscript{3}) cambridge.org |

| Substrate | Electron-rich aromatic compounds (e.g., ethoxy-substituted phenols) organic-chemistry.org |

| Workup | Aqueous hydrolysis wikipedia.org |

A process involving the reaction of ethyl 2-ethoxy-4-methylbenzoate with lithium diisopropylamide (LDA) followed by quenching with carbon dioxide has been described for a related compound, suggesting a strategy of metallation followed by electrophilic capture. google.com A similar approach could potentially be adapted for formylation. This would involve the deprotonation of the aromatic ring at a specific position using a strong organolithium base, creating a potent nucleophile. This lithiated intermediate can then react with an electrophilic formylating agent like DMF to introduce the aldehyde group. The regioselectivity of the lithiation is directed by existing substituents on the ring.

The Duff reaction is a formylation method specifically for phenols, which employs hexamethylenetetramine (HMTA) as the source of the formyl carbon. wikipedia.org The reaction is typically carried out in an acidic medium, such as trifluoroacetic acid or a mixture of glycerol (B35011) and boric acid, and preferentially directs the formyl group to the ortho position relative to the hydroxyl group. wikipedia.orglookchem.com

The mechanism is thought to involve the formation of an iminium ion from protonated HMTA, which then acts as the electrophile. wikipedia.org Subsequent intramolecular redox steps and hydrolysis lead to the final aldehyde product. wikipedia.org While the Duff reaction is primarily known for ortho-formylation, modifications and careful control of reaction conditions can lead to formylation at other positions. lookchem.com For the synthesis of this compound, a precursor such as 3-ethoxyphenol (B1664596) could potentially be a substrate, although achieving the desired 4-position formylation might require specific reaction conditions or blocking of the more reactive ortho positions.

Elaboration of the Carboxylic Acid Functionality

The introduction of the acetic acid side chain onto the phenoxy backbone is a critical step in the synthesis of the target molecule. This can be achieved through several methods, primarily involving either the direct incorporation of a two-carbon acid equivalent or the transformation of a pre-existing functional group into the desired carboxylic acid.

Carbonylation reactions represent a powerful tool in organic synthesis for the introduction of carbonyl groups, including the carboxyl functionality of acetic acid. In principle, a precursor molecule, such as an aryl halide derivative of 3-ethoxy-4-formylphenol, could be subjected to a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and a suitable nucleophile. However, a more direct and well-established carbonylation approach for forming phenylacetic acids involves the reaction of a lithiated aromatic species with carbon dioxide (CO₂).

This strategy would begin with a precursor like ethyl 2-ethoxy-4-methylbenzoate. The benzylic methyl group can be deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form a carbanion. This nucleophilic carbanion is then quenched with solid carbon dioxide (dry ice) to directly install the carboxylic acid group. Subsequent hydrolysis of the ester would be required to yield the final product, although this specific route is more commonly documented for analogues like 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid.

Table 1: Hypothetical Carbonylation Route Parameters

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Purpose |

|---|---|---|---|---|---|

| 1. Lithiation | Ethyl 2-ethoxy-4-methylbenzoate | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to -70 | Generation of benzylic carbanion |

| 2. Carboxylation | Lithiated intermediate | Carbon dioxide (CO₂) | Tetrahydrofuran (THF) | -78 to -70 | Introduction of the carboxyl group |

| 3. Workup | Reaction mixture | Aqueous acid (e.g., 10% H₂SO₄) | Dichloromethane or Ether | 10 to 25 | Protonation and extraction |

This method, while effective, requires cryogenic temperatures and the use of highly reactive organolithium reagents, which can present challenges for large-scale industrial synthesis.

A more traditional and frequently employed method for installing the acetic acid side chain on an aromatic ring is through the hydrolysis of a corresponding benzyl (B1604629) nitrile. This multi-step sequence typically begins with a molecule containing a benzylic methyl group.

The synthesis proceeds via the following steps:

Benzylic Bromination: The starting material, often a derivative of 3-ethoxy-4-methylphenol, undergoes free-radical bromination at the benzylic position using a reagent like N-Bromosuccinimide (NBS) with a radical initiator such as 2,2'-azo-bis-(isobutyronitrile) (AIBN).

Cyanation: The resulting benzyl bromide is then converted to a benzyl nitrile through a nucleophilic substitution reaction with a cyanide salt, typically sodium cyanide (NaCN) or potassium cyanide (KCN).

Hydrolysis: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be carried out under either acidic or basic conditions. wikipedia.org Heating the nitrile under reflux with an aqueous acid (e.g., HCl or H₂SO₄) directly produces the carboxylic acid. wikipedia.org Alternatively, alkaline hydrolysis with a base like sodium hydroxide (B78521) (NaOH) initially forms a carboxylate salt, which must then be acidified in a separate step to yield the final carboxylic acid. wikipedia.orggoogle.com

This pathway is a well-documented linear sequence for producing intermediates in the synthesis of various pharmaceuticals. youtube.com

Table 2: Key Steps in the Nitrile Hydrolysis Pathway

| Step | Transformation | Typical Reagents | Product |

|---|---|---|---|

| 1 | Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | Benzyl Bromide Intermediate |

| 2 | Cyanide Displacement | Sodium Cyanide (NaCN) | Benzyl Nitrile Intermediate |

| 3 | Nitrile Hydrolysis | H₂SO₄/H₂O or NaOH/H₂O then H⁺ | Phenylacetic Acid Derivative |

Convergent and Linear Synthetic Pathways for this compound

Linear Pathway: A common linear approach to this compound would involve starting with a simple precursor, such as 4-methylguaiacol, and sequentially adding the required functional groups. This could involve ethylation of the hydroxyl group, formylation of the ring, and subsequent elaboration of the methyl group into the acetic acid side chain via the nitrile hydrolysis pathway described in section 2.3.2. Another linear strategy could involve first synthesizing (3-ethoxyphenoxy)acetic acid and then introducing the formyl group in a later step using a formylation reaction like the Duff or Reimer-Tiemann reaction. However, controlling the regioselectivity of this late-stage formylation can be challenging.

Convergent Pathway: A highly efficient convergent pathway for synthesizing this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This method joins two key fragments in a single, high-yielding step. The two fragments are:

The Phenolic Fragment: 3-Ethoxy-4-hydroxybenzaldehyde (commonly known as ethyl vanillin), which is a readily available commercial starting material. wikipedia.org

The Acetic Acid Fragment: A haloacetic acid derivative, such as ethyl chloroacetate or ethyl bromoacetate.

In this reaction, the phenolic hydroxyl group of ethyl vanillin (B372448) is deprotonated by a base (e.g., sodium hydroxide or potassium carbonate) to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the ethyl haloacetate via an Sₙ2 mechanism, displacing the halide and forming an ether linkage. wikipedia.orgmasterorganicchemistry.com The final step is the hydrolysis of the resulting ester to yield the target carboxylic acid. This convergent approach is generally preferred due to its simplicity, high efficiency, and use of accessible starting materials.

| Key Challenge | Handling of toxic reagents (e.g., NaCN) | Optimization of etherification conditions |

Optimization of Reaction Conditions and Yields in Multi-Step Syntheses

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and waste. gordon.edu For the synthesis of this compound, particularly via the efficient Williamson ether synthesis route, several parameters can be fine-tuned.

The key variables in the etherification step include the choice of base, solvent, temperature, and reaction time. The base is required to deprotonate the phenol; common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH). The solvent must be able to dissolve the reactants and facilitate the Sₙ2 reaction; polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile (B52724) are often effective. The reaction temperature is a critical factor; higher temperatures can increase the reaction rate but may also lead to side reactions and decomposition, while lower temperatures may result in incomplete conversion.

The subsequent ester hydrolysis step can also be optimized. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis (saponification) is often faster and less prone to side reactions with the aldehyde group. The concentration of the base (e.g., NaOH), the temperature, and the reaction time must be carefully controlled to ensure complete hydrolysis without degrading the product.

Table 4: Optimization Parameters for Williamson Ether Synthesis of the Target Compound

| Parameter | Variable Options | Potential Impact on Yield and Purity |

|---|---|---|

| Base | K₂CO₃, NaOH, NaH | Stronger bases (NaH) may give faster reactions but can be less selective. Weaker bases (K₂CO₃) are often sufficient and easier to handle. |

| Solvent | Acetone, DMF, Acetonitrile, Ethanol | Aprotic polar solvents (DMF, Acetonitrile) generally favor Sₙ2 reactions. Protic solvents (Ethanol) can also be used but may be less efficient. |

| Alkylating Agent | Ethyl chloroacetate, Ethyl bromoacetate | Bromoacetates are more reactive than chloroacetates, allowing for milder reaction conditions, but are more expensive. |

| Temperature | 25°C to 100°C | Higher temperatures increase reaction rate but can promote elimination side reactions or product degradation. Optimal temperature balances rate and selectivity. |

| Reaction Time | 2 to 24 hours | Insufficient time leads to incomplete conversion. Excessive time can lead to the formation of impurities. Monitored by TLC or HPLC. |

Chemical Transformations and Derivatization Strategies for 3 Ethoxy 4 Formylphenoxy Acetic Acid

Reactions Involving the Aromatic Aldehyde Moiety

The aldehyde group is a highly reactive functional group that readily participates in a variety of chemical transformations, including reduction, oxidation, and condensation reactions.

Reduction to Hydroxymethyl Derivatives

The formyl group of (3-Ethoxy-4-formylphenoxy)acetic acid can be selectively reduced to a hydroxymethyl group. This transformation is typically achieved using mild reducing agents to avoid the reduction of the carboxylic acid functionality.

Table 1: Reduction of this compound

| Reagent | Product | Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | (3-Ethoxy-4-hydroxymethylphenoxy)acetic acid | Methanol (B129727), Room Temperature |

This reduction converts the aldehyde into a primary alcohol, which can then be used in subsequent reactions such as etherification or esterification, further expanding the synthetic possibilities of the original molecule.

Oxidation to Carboxylic Acid Derivatives

Conversely, the aldehyde can be oxidized to a carboxylic acid, yielding a dicarboxylic acid derivative. This reaction requires an oxidizing agent that is strong enough to convert the aldehyde but does not cleave the ether linkage or otherwise degrade the molecule.

Table 2: Oxidation of this compound

| Reagent | Product | Conditions |

| Potassium permanganate (B83412) (KMnO₄) | (3-Ethoxy-4-carboxyphenoxy)acetic acid | Basic solution, followed by acidification |

| Silver(I) oxide (Ag₂O) | (3-Ethoxy-4-carboxyphenoxy)acetic acid | Ammoniacal solution (Tollens' reagent) |

The resulting dicarboxylic acid offers two sites for further modifications, such as the formation of esters, amides, or acid chlorides.

Condensation Reactions with Nitrogen-Containing Nucleophiles

The aldehyde functionality readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases), and with hydrazines to yield hydrazones. These reactions are typically catalyzed by a small amount of acid.

Table 3: Condensation Reactions of this compound

| Nucleophile | Product Type | General Structure |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | R-N=CH-Ar-O-CH₂COOH |

| Hydrazine (H₂N-NH₂) | Hydrazone | H₂N-N=CH-Ar-O-CH₂COOH |

| Phenylhydrazine (Ph-NH-NH₂) | Phenylhydrazone | Ph-NH-N=CH-Ar-O-CH₂COOH |

These condensation products are often crystalline solids and can be useful for the characterization of the original aldehyde. Furthermore, the resulting imines and hydrazones can participate in further reactions, such as reductions to form secondary amines and hydrazines, or cyclization reactions to generate heterocyclic compounds.

Wittig and Related Olefination Reactions

The Wittig reaction is a powerful tool for converting aldehydes into alkenes. organic-chemistry.orglibretexts.orgwikipedia.org This reaction involves the use of a phosphonium (B103445) ylide (Wittig reagent), which reacts with the aldehyde to form a new carbon-carbon double bond. organic-chemistry.orglibretexts.orgwikipedia.orgmasterorganicchemistry.com The stereochemical outcome of the reaction can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.orglibretexts.org

Table 4: Wittig Reaction with this compound

| Wittig Reagent (Ph₃P=CHR) | Alkene Product |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | (3-Ethoxy-4-vinylphenoxy)acetic acid |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | (3-Ethoxy-4-propenylphenoxy)acetic acid |

This reaction is highly versatile and allows for the introduction of a wide range of substituents at the former formyl carbon, leading to a diverse array of unsaturated derivatives.

Modifications of the Carboxylic Acid Functional Group

The carboxylic acid group is another key site for derivatization, with esterification being a common and important transformation.

Esterification Reactions

Esterification of the carboxylic acid group can be achieved through various methods, most commonly through the Fischer esterification reaction. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comwjec.co.ukchemguide.co.uk

Table 5: Esterification of this compound

| Alcohol | Ester Product |

| Methanol (CH₃OH) | Methyl (3-ethoxy-4-formylphenoxy)acetate |

| Ethanol (CH₃CH₂OH) | Ethyl (3-ethoxy-4-formylphenoxy)acetate |

The resulting esters are often more volatile and less polar than the parent carboxylic acid, which can be advantageous for purification and handling. The ester functionality can also serve as a protecting group for the carboxylic acid or be further transformed into other functional groups.

Amidation Reactions

The carboxylic acid moiety of this compound is a primary site for derivatization, with amidation being a cornerstone transformation. This reaction involves the coupling of the carboxylic acid with a primary or secondary amine to form a stable amide bond. Direct condensation of the carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, the acid is typically activated in situ using a variety of coupling reagents. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Commonly employed coupling reagents include carbodiimides, phosphonium salts, and uronium/aminium salts. The choice of reagent and reaction conditions can be tailored to the specific amine substrate, particularly when dealing with sensitive functional groups or sterically hindered reactants. For instance, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues with carbodiimides can suppress side reactions and minimize racemization if chiral amines are used.

| Reagent Class | Examples | Typical Conditions | Notes |

|---|---|---|---|

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) | Inert solvent (e.g., DCM, DMF), often with an additive (e.g., HOBt, DMAP) | EDC is water-soluble, simplifying byproduct removal. |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP | Aprotic solvent (e.g., DMF), tertiary base (e.g., DIPEA) | Highly efficient, suitable for hindered couplings. |

| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU | Aprotic solvent (e.g., DMF), tertiary base (e.g., DIPEA) | Fast reaction rates and low racemization; HATU is particularly effective. |

The aldehyde and ethoxy groups on the phenoxy ring of this compound are generally stable under these standard amidation conditions, allowing for selective transformation of the carboxylic acid function.

Anhydride (B1165640) and Acyl Halide Formation

Further activation of the carboxylic acid group can be achieved by converting it into a more reactive acyl halide or a symmetric anhydride. These derivatives are highly susceptible to nucleophilic acyl substitution and serve as versatile intermediates for synthesizing esters, amides, and other acid derivatives.

Acyl Halide Formation: The most common method for preparing an acyl chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). Oxalyl chloride ((COCl)₂) is another effective reagent that can be used under milder conditions. The byproducts of these reactions (SO₂, HCl, CO, CO₂) are gaseous, which simplifies product purification.

Anhydride Formation: Symmetric anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid. This is typically accomplished by heating the carboxylic acid with a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀). Alternatively, a mixed anhydride can be formed by reacting the carboxylic acid with another acid chloride, such as acetyl chloride, in the presence of a non-nucleophilic base like pyridine.

| Target Derivative | Common Reagents | Typical Byproducts |

|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | SO₂, HCl, CO, CO₂ |

| Symmetric Anhydride | Phosphorus pentoxide (P₄O₁₀), Acetic anhydride ((CH₃CO)₂O) | H₃PO₄, Acetic acid |

Transformations of the Ethoxy Group

The ethoxy group on the aromatic ring is an ether linkage, which is generally stable under many reaction conditions. However, it can be cleaved to yield the corresponding phenol (B47542) derivative through specific dealkylation reactions. The cleavage of aryl alkyl ethers typically requires harsh conditions and potent reagents. libretexts.org

Common methods for ether cleavage include treatment with strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), often at elevated temperatures. commonorganicchemistry.com Lewis acids are also highly effective, with boron tribromide (BBr₃) being a particularly common and powerful reagent for cleaving aryl methyl and ethyl ethers under milder conditions than strong acids. commonorganicchemistry.comresearchgate.net Other reported reagents for this transformation include aluminum triiodide (AlI₃). researchgate.net The reaction proceeds via nucleophilic attack of the bromide or iodide ion on the ethyl group, following protonation or coordination of the ether oxygen to the Lewis acid. wikipedia.org The reaction would yield 3-hydroxy-4-formylphenoxyacetic acid.

Regioselective Functionalization of the Phenoxy Ring System

The phenoxy ring of this compound is substituted with three distinct groups, each influencing the regioselectivity of subsequent electrophilic aromatic substitution reactions. The directing effects of these substituents determine the position of attack for incoming electrophiles such as in nitration, halogenation, or Friedel-Crafts reactions.

The substituents can be classified based on their activating/deactivating and directing properties:

-OCH₂COOH (Carboxymethyloxy group): This group is activating and ortho-, para-directing. The ether oxygen can donate electron density to the ring via resonance, stabilizing the arenium ion intermediate formed during ortho and para attack.

-OCH₂CH₃ (Ethoxy group): Similar to the carboxymethyloxy group, the ethoxy group is also strongly activating and an ortho-, para-director due to the resonance donation from the oxygen atom. youtube.comorganicchemistrytutor.com

-CHO (Formyl group): This group is deactivating and a meta-director. organicchemistrytutor.com The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion for ortho and para attack relative to meta attack.

Considering the positions on the ring:

Position 1: -OCH₂COOH

Position 2: Unsubstituted

Position 3: -OCH₂CH₃

Position 4: -CHO

Position 5: Unsubstituted

Position 6: Unsubstituted

The positions ortho to the -OCH₂COOH group are 2 and 6. The positions ortho to the -OCH₂CH₃ group are 2 and 4 (position 4 is blocked). The position para to the -OCH₂COOH is position 4 (blocked). The position para to the -OCH₂CH₃ is position 6.

Based on this analysis, electrophilic attack is most likely to occur at positions 2 and 6, which are activated by both ether-type substituents. Steric hindrance may influence the ratio of substitution between these two sites.

Advanced Analytical and Spectroscopic Characterization of 3 Ethoxy 4 Formylphenoxy Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of (3-Ethoxy-4-formylphenoxy)acetic acid. While specific experimental data for this exact compound is not widely published, a detailed analysis of its structure allows for the prediction of its characteristic NMR spectra based on established principles and data from closely related analogues.

1H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely display a complex splitting pattern for the three protons on the benzene (B151609) ring. The proton ortho to the formyl group is expected to be the most deshielded. The ethoxy group would present a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The methylene protons of the acetic acid moiety would appear as a singlet, and the acidic proton of the carboxyl group would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

13C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbons of the formyl and carboxylic acid groups, with the formyl carbon appearing at a higher chemical shift. The six aromatic carbons would show unique resonances, with their positions influenced by the electron-withdrawing and electron-donating nature of the substituents. The carbons of the ethoxy and acetic acid moieties would also have characteristic chemical shifts.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of the proton and carbon signals. COSY experiments would reveal the coupling relationships between adjacent protons, particularly within the aromatic ring and the ethoxy group. HSQC would establish the direct one-bond correlations between protons and their attached carbons.

Interactive Data Table: Predicted 1H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Formyl (-CHO) | 9.8 - 10.0 | Singlet | 1H |

| Aromatic (Ar-H) | 6.8 - 7.8 | Multiplet | 3H |

| Acetic Acid Methylene (-OCH2COOH) | 4.6 - 4.8 | Singlet | 2H |

| Ethoxy Methylene (-OCH2CH3) | 4.0 - 4.2 | Quartet | 2H |

| Ethoxy Methyl (-OCH2CH3) | 1.3 - 1.5 | Triplet | 3H |

Interactive Data Table: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid Carbonyl (-COOH) | 170 - 175 |

| Formyl Carbonyl (-CHO) | 190 - 195 |

| Aromatic Carbons (C-O) | 150 - 160 |

| Aromatic Carbons (C-C) | 110 - 140 |

| Acetic Acid Methylene (-OCH2COOH) | 65 - 70 |

| Ethoxy Methylene (-OCH2CH3) | 63 - 68 |

| Ethoxy Methyl (-OCH2CH3) | 14 - 16 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly well-suited for this purpose.

ESI-MS: In ESI-MS, the molecule is typically ionized by deprotonation in the negative ion mode to form the [M-H]- ion. The expected monoisotopic mass of this compound (C11H12O5) is 224.0685 g/mol , which would be observed as an ion at m/z 223.0610 in the negative ion mode.

HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern of the [M-H]- ion would likely involve the loss of small neutral molecules such as CO2 (44 Da) from the carboxylic acid group and potentially the loss of the ethoxy group.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C11H12O5 |

| Monoisotopic Mass | 224.0685 u |

| [M-H]- (Negative Ion Mode) | 223.0610 m/z |

| [M+H]+ (Positive Ion Mode) | 225.0759 m/z |

| [M+Na]+ (Positive Ion Mode) | 247.0578 m/z |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The spectrum is expected to be dominated by a very broad absorption band in the region of 2500-3300 cm-1, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often appearing broad due to hydrogen bonding. A strong, sharp absorption band corresponding to the C=O stretching vibration of the carboxylic acid carbonyl group is expected around 1700-1730 cm-1. The C=O stretch of the aldehyde functional group will also appear as a strong, sharp band, typically in the range of 1680-1710 cm-1. The spectrum will also feature C-O stretching vibrations for the ether linkage and the carboxylic acid, typically in the 1200-1300 cm-1 region. Aromatic C-H and C=C stretching vibrations will also be present.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700-1730 | Strong, Sharp |

| Aldehyde | C=O Stretch | 1680-1710 | Strong, Sharp |

| Aldehyde | C-H Stretch | 2700-2850 | Medium, Sharp |

| Ether | C-O Stretch | 1200-1275 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Weak |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium |

| Alkyl | C-H Stretch | 2850-3000 | Medium |

X-ray Crystallography for Solid-State Conformational Analysis and Supramolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as (4-Hydroxyphenoxy)acetic acid, allows for predictions of its solid-state conformation and supramolecular interactions. researchgate.net

It is highly probable that in the crystalline state, molecules of this compound will form hydrogen-bonded dimers through their carboxylic acid groups. This is a very common and stable arrangement for carboxylic acids in the solid state. Further intermolecular interactions, such as C-H···O hydrogen bonds involving the ethoxy and formyl groups, could lead to the formation of more extended supramolecular architectures, such as chains or sheets. The planarity of the phenyl ring and the conformation of the flexible ethoxy and acetic acid side chains would also be determined.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of phenoxyacetic acid derivatives. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like acetic or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be suitable for the separation of this compound from its impurities. Detection is typically achieved using a UV detector, as the aromatic ring provides strong chromophores.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of carboxylic acids by GC-MS can be challenging due to their polarity and potential for thermal degradation. Therefore, derivatization is often employed to convert the carboxylic acid to a more volatile and thermally stable ester, such as a methyl or silyl (B83357) ester. gcms.czresearchgate.net Following derivatization, the compound can be readily analyzed by GC-MS, which provides both retention time data for purity assessment and mass spectral data for confirmation of identity.

Interactive Data Table: Summary of Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Purpose |

| HPLC | C18 | Acetonitrile/Water with Acid Modifier | UV | Purity Assessment, Quantification |

| GC-MS | Capillary column (e.g., DB-5) | Helium | Mass Spectrometry | Purity Assessment, Identification (with derivatization) |

Computational Chemistry and Theoretical Investigations of 3 Ethoxy 4 Formylphenoxy Acetic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules like phenoxyacetic acid derivatives. DFT calculations can accurately predict ground state properties by modeling the electron density.

Typical DFT studies on related phenoxyacetic acids, such as 2-(4-fluorophenoxy) acetic acid, involve optimizing the molecular geometry to find the lowest energy conformation. These calculations yield important structural parameters. For example, in a DFT study using the B3LYP functional with a 6-311++G(d,p) basis set, the optimized geometry provides bond lengths, bond angles, and dihedral angles that are often in close agreement with experimental data from X-ray crystallography.

Furthermore, DFT is used to calculate electronic properties derived from the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transitions. A large energy gap implies high stability and low reactivity.

Molecular Electrostatic Potential (MEP) surfaces are also generated from DFT calculations. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions and chemical reactions.

Table 1: Illustrative Ground State Properties of a Phenoxyacetic Acid Derivative (e.g., 4-acetylphenoxyacetic acid) Calculated via DFT

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical stability and reactivity |

Note: Data is representative of typical values for phenoxyacetic acid derivatives and not specific to (3-Ethoxy-4-formylphenoxy)acetic acid.

While DFT provides high accuracy, its computational cost can be prohibitive for exploring large conformational spaces. Semi-empirical methods, such as Austin Model 1 (AM1), offer a faster alternative for assessing the relative energies of different conformers. These methods use parameters derived from experimental data to simplify the complex calculations of quantum mechanics.

In conformational analysis, semi-empirical methods are often used for an initial scan of the potential energy surface. By systematically rotating all rotatable bonds, a large number of possible conformations can be generated and their relative energies quickly calculated. The low-energy conformers identified through this process can then be subjected to more accurate, high-level DFT calculations for refinement. This hierarchical approach balances speed and accuracy, making the computational study of flexible molecules more tractable.

Molecular Modeling and Conformational Landscape Analysis

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Molecular modeling techniques are used to explore the possible conformations a molecule can adopt and their relative stabilities.

The flexibility of this compound arises from the rotation around several single bonds, particularly the C-O-C-C linkage between the phenyl ring and the acetic acid moiety, and the C-C-O-H bond of the carboxylic acid group. A torsional energy profile, or potential energy surface scan, is calculated to understand the energy barriers associated with these rotations.

This analysis is performed by systematically rotating a specific dihedral angle in small increments (e.g., 10-15 degrees) and calculating the molecule's energy at each step, while allowing the rest of the geometry to relax. The resulting plot of energy versus dihedral angle reveals the low-energy (stable) conformations and the high-energy (transition state) conformations. Studies on various phenoxyacetic acid derivatives have shown that the orientation of the acetic acid side chain relative to the phenyl ring can be described as synclinal or antiperiplanar, with distinct energy profiles. The global minimum on this energy landscape corresponds to the most stable conformer of the molecule.

The carboxylic acid group and the ether oxygen of this compound can act as both hydrogen bond donors and acceptors. In condensed phases (solid-state or solution), these functional groups can participate in intricate networks of intermolecular hydrogen bonds.

Computational methods can predict and analyze these hydrogen bonding patterns. In the solid state, molecules often form dimers through hydrogen bonds between their carboxylic acid groups, creating a characteristic R²₂(8) ring motif. The strength and geometry of these interactions can be quantified by analyzing parameters such as the donor-acceptor distance and the bond angle. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing detailed insights into hydrogen bonds and other close contacts. In solution, molecular dynamics simulations can be employed to study the dynamic interactions between the solute and solvent molecules, revealing the nature of the hydrogen bonding network.

Theoretical Approaches to Structure-Activity Relationship (SAR) Prediction

Quantitative Structure-Activity Relationship (QSAR) models are theoretical tools used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. The goal is to develop predictive models that can guide the design of new molecules with enhanced potency or desired properties.

For a molecule like this compound, a QSAR study would begin by calculating a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They can be categorized as:

Electronic: HOMO/LUMO energies, dipole moment, partial atomic charges.

Steric: Molecular volume, surface area, specific conformational angles.

Lipophilic: Calculated LogP (partition coefficient), which describes the molecule's affinity for fatty versus aqueous environments.

Topological: Descriptors related to molecular connectivity and branching.

Once these descriptors are calculated for a series of related phenoxyacetic acids with known biological activities, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model. This model identifies which descriptors are most important for the observed activity. For example, a QSAR model might reveal that the herbicidal activity of phenoxyacetic acids is strongly correlated with their lipophilicity and the electronic properties of the substituents on the phenyl ring. Such a model could then be used to predict the activity of novel, unsynthesized derivatives, including this compound, thereby prioritizing synthetic efforts.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-fluorophenoxy) acetic acid |

| 4-acetylphenoxyacetic acid |

| (2,4-dichlorophenoxy)acetic acid |

Simulation of Reaction Mechanisms for Synthetic Transformations

The synthesis of this compound typically involves a Williamson ether synthesis, a widely utilized reaction in organic chemistry for the formation of ethers. This process generally involves the reaction of a phenoxide with an alkyl halide. In the context of the title compound, this would involve the reaction of a salt of 3-hydroxy-4-formylbenzaldehyde with an ethyl haloacetate. While specific computational studies detailing the reaction mechanism for this compound are not extensively available in the public domain, the principles of computational chemistry provide a robust framework for simulating such synthetic transformations.

Theoretical investigations into the Williamson ether synthesis using computational methods like Density Functional Theory (DFT) can elucidate the reaction pathway, identify transition states, and calculate activation energies. rsc.orgrsc.org Such simulations are crucial for understanding the kinetics and thermodynamics of the reaction, which in turn can aid in optimizing reaction conditions for improved yield and purity. rsc.org

A computational study of the Williamson ether synthesis for a molecule like this compound would typically involve the following steps:

Reactant and Product Optimization: The three-dimensional structures of the reactants (e.g., the phenoxide of 3-hydroxy-4-formylbenzaldehyde and ethyl chloroacetate) and the product (this compound) are geometrically optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is a critical step as the geometry and energy of the transition state determine the activation barrier of the reaction.

Reaction Pathway Mapping: The intrinsic reaction coordinate (IRC) is calculated to confirm that the identified transition state correctly connects the reactants and products. This provides a detailed map of the energy landscape along the reaction coordinate.

Solvent Effects: The influence of the solvent on the reaction mechanism is often included in the calculations, as it can significantly impact the energetics of the reaction. rsc.orgaiche.org

The insights gained from such simulations can be invaluable for chemists. For instance, understanding the energy barriers for competing reaction pathways, such as O-alkylation versus C-alkylation, can guide the choice of reagents and conditions to favor the desired product. rsc.orgrsc.org A three-faceted approach combining experimental probing, kinetic modeling, and quantum-mechanical calculations has been shown to be effective in elucidating the mechanism and regioselectivity of Williamson ether syntheses. rsc.org

Below is a hypothetical data table illustrating the kind of information that could be generated from a DFT study on the synthesis of a substituted phenoxyacetic acid.

| Parameter | O-Alkylation Pathway | C-Alkylation Pathway |

| Activation Energy (kcal/mol) | Value | Value |

| Transition State Geometry | Description | Description |

| Reaction Enthalpy (kcal/mol) | Value | Value |

| Key Bond Distances in TS (Å) | C-O, C-X | C-C, C-X |

This table is illustrative and does not represent actual calculated data for this compound.

In Silico Design of Novel Analogues

The in silico design of novel analogues of this compound is a promising avenue for the discovery of new therapeutic agents with enhanced efficacy and improved pharmacokinetic profiles. Computational techniques play a pivotal role in the rational design and virtual screening of chemical libraries to identify promising candidates for synthesis and biological evaluation. nih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comresearchgate.netresearchgate.net For phenoxyacetic acid derivatives, QSAR models can be developed to predict various biological properties, including herbicidal activity, toxicity, and interaction with specific biological targets. mdpi.comresearchgate.net These models are built using molecular descriptors that quantify various aspects of the molecular structure, such as lipophilicity, electronic properties, and steric features. mdpi.com A reliable QSAR model can be used to predict the activity of newly designed analogues, thereby prioritizing the synthesis of the most promising compounds. researchgate.net

Molecular Docking and Virtual Screening:

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of drug design, molecular docking is extensively used to predict the binding mode and affinity of a ligand (a potential drug molecule) to the active site of a target protein.

For the in silico design of novel analogues of this compound, a target enzyme would first be identified. For instance, cyclooxygenase (COX) enzymes are common targets for anti-inflammatory drugs, and phenoxyacetic acid derivatives have been explored as potential COX inhibitors. rsc.org A virtual library of analogues could then be generated by modifying the core structure of this compound. These analogues would then be docked into the active site of the target enzyme to predict their binding affinities and interaction patterns.

The following table summarizes the key steps and expected outcomes of a typical in silico design workflow for novel analogues:

| In Silico Technique | Description | Application to Analogue Design | Expected Outcome |

| Virtual Screening | High-throughput computational screening of large compound libraries against a biological target. | Screening of a virtual library of this compound analogues against a target enzyme. | Identification of a smaller subset of "hit" compounds with predicted high binding affinity. |

| Molecular Docking | Predicts the binding mode and affinity of a ligand within the active site of a receptor. | Detailed analysis of the binding interactions of the hit compounds with the target enzyme. | Understanding of the key molecular interactions responsible for binding and guidance for further optimization. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Evaluation of the drug-likeness and potential toxicity of the designed analogues. nih.govnih.govresearchgate.netrsc.orgresearchgate.net | Selection of candidates with favorable pharmacokinetic and safety profiles for further development. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a ligand-protein complex over time. | Assessment of the stability of the binding of promising analogues within the enzyme's active site. scispace.comnih.govresearchgate.netfrontiersin.org | Confirmation of the stability of the predicted binding mode and identification of key dynamic interactions. |

Design of Novel Analogues with Specific functionalities:

Based on the insights from QSAR and molecular docking studies, novel analogues of this compound can be designed with specific functionalities to enhance their biological activity and selectivity. For example, modifications to the ethoxy and formyl groups, as well as substitutions on the phenyl ring, could be explored to optimize interactions with the target enzyme. The acetic acid moiety is often crucial for binding to certain targets and may be retained or replaced with other acidic bioisosteres.

The ultimate goal of in silico design is to generate a focused set of novel analogues with a high probability of possessing the desired biological activity and favorable drug-like properties, thereby accelerating the drug discovery process and reducing the reliance on extensive and costly experimental screening.

Biological Activity and Structure Activity Relationship Sar Investigations in Non Clinical Models

Exploration of Biological Mechanisms of Action at the Molecular and Cellular Level (in vitro)

Ligand-Protein Interaction Studies (computational and in vitro)

Computational and in vitro studies on phenoxyacetic acid derivatives have provided a foundational understanding of their interactions with protein targets, particularly in the context of inflammation. mdpi.comnih.gov Molecular modeling investigations suggest that compounds structurally related to (3-Ethoxy-4-formylphenoxy)acetic acid are promising candidates for targeting enzymes such as cyclooxygenase-2 (COX-2). mdpi.comnih.gov COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, making it a significant target for anti-inflammatory therapies. mdpi.com

Molecular dynamics simulations and docking studies are instrumental in elucidating the binding modes of these derivatives within the active sites of their target proteins. nih.gov For phenoxyacetic acid analogs, the carboxylic acid moiety typically forms crucial interactions with key amino acid residues, such as arginine and tyrosine, in the active site of COX-2. The aromatic ring of the phenoxy group often settles into a hydrophobic pocket, and substituents on this ring can further enhance binding affinity and selectivity. While specific studies on this compound are not extensively detailed, the presence of the ethoxy and formyl groups suggests potential for additional hydrogen bonding and van der Waals interactions, which could contribute to its binding affinity and specificity.

Rigorous Structure-Activity Relationship (SAR) Studies (Non-Clinical)

The biological activity of phenoxyacetic acid derivatives is highly dependent on their molecular structure. mdpi.com SAR studies, which involve systematically altering the chemical structure of a compound and observing the effect on its biological activity, have been crucial in optimizing the efficacy of this class of molecules. pharmacy180.com

Systematic Modification of the Ethoxy Moiety and its Impact on Activity

The ethoxy group at the 3-position of the phenoxy ring in this compound likely plays a significant role in its biological activity. Modifications to this alkoxy group in related compounds have been shown to influence potency and selectivity. Altering the length and bulk of the alkyl chain can affect how the molecule fits into the binding pocket of its target protein. A larger or smaller group at this position could either enhance or diminish activity by optimizing hydrophobic interactions. For instance, in similar anti-inflammatory agents, the size of the alkoxy group is a critical determinant of COX-2 selectivity.

Correlating Carboxylic Acid Functionality with Biological Efficacy

The carboxylic acid group is a common and often essential feature in many nonsteroidal anti-inflammatory drugs (NSAIDs). pharmacy180.com For phenoxyacetic acid derivatives, this acidic moiety is typically critical for their biological activity. It often acts as a key anchoring point, forming strong ionic interactions or hydrogen bonds with positively charged or polar residues in the active site of the target enzyme. mdpi.com The acidity of this group, which can be modulated by other substituents on the aromatic ring, is a determining factor in the compound's potency.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. For phenoxyacetic acid derivatives, 3D-QSAR studies have been employed to develop models that predict their anti-inflammatory and other biological activities. chalcogen.ro These models often consider physicochemical properties such as lipophilicity, electronic effects, and steric parameters. mdpi.com The development of such models allows for the rational design of new derivatives with improved potency and selectivity. The parameters of this compound, including its predicted lipophilicity and the electronic influence of its substituents, can be used within these models to estimate its potential biological efficacy.

Preliminary In Vivo Efficacy Studies in Non-Human Organisms

While specific in vivo data for this compound is limited, studies on structurally similar phenoxyacetic acid derivatives have demonstrated significant anti-inflammatory effects in animal models. mdpi.comdovepress.com For example, in carrageenan-induced paw edema tests in rats, a standard model for acute inflammation, certain phenoxyacetic acid analogs have shown a significant reduction in paw swelling. mdpi.com These compounds have also been shown to lower the levels of pro-inflammatory markers such as TNF-α and PGE-2. mdpi.com Such studies provide a strong indication that this compound could exhibit similar anti-inflammatory properties in vivo.

Table 1: In Vivo Anti-inflammatory Activity of Related Phenoxyacetic Acid Derivatives

| Compound | Animal Model | Assay | Results |

|---|---|---|---|

| Phenoxyacetic acid derivative 5f | Rat | Carrageenan-induced paw edema | 63.35% inhibition of paw thickness |

| Phenoxyacetic acid derivative 7b | Rat | Carrageenan-induced paw edema | 46.51% inhibition of paw thickness |

| Phenoxyacetic acid derivative 5f | Rat | TNF-α levels | 61.04% reduction |

| Phenoxyacetic acid derivative 7b | Rat | TNF-α levels | 64.88% reduction |

| Phenoxyacetic acid derivative 5f | Rat | PGE-2 levels | 60.58% reduction |

Applications of 3 Ethoxy 4 Formylphenoxy Acetic Acid As a Synthetic Intermediate and Precursor

Utilization in the Modular Synthesis of Complex Organic Molecules

The distinct reactivity of the aldehyde and carboxylic acid functional groups makes (3-Ethoxy-4-formylphenoxy)acetic acid an exemplary component for modular synthesis strategies. nih.gov This approach involves the systematic assembly of complex molecules from smaller, discrete, and interchangeable building blocks (modules). The aldehyde group can undergo a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations. Concurrently, the carboxylic acid group can be converted into esters, amides, or acid halides, providing a separate reaction handle for coupling with other molecular fragments.

This orthogonality allows for a stepwise and controlled construction of intricate molecular architectures. A synthetic sequence could involve, for instance, first elaborating a molecular chain from the aldehyde function and subsequently using the carboxylic acid to link this entire fragment to another substrate. This modular approach is highly valued in combinatorial chemistry and the synthesis of natural product analogues, where the ability to systematically vary different parts of a molecule is crucial for optimizing its properties. nih.gov

Table 1: Functional Group Reactivity in Modular Synthesis

| Functional Group | Potential Reactions | Purpose in Modular Assembly |

|---|---|---|

| Aldehyde (-CHO) | Wittig Olefination, Aldol Condensation, Grignard Addition, Reductive Amination, Imine Formation | Introduction of carbon backbones, linking to amine-containing modules. |

| Carboxylic Acid (-COOH) | Esterification, Amidation (e.g., peptide coupling), Conversion to Acyl Halide | Linking to alcohol or amine-containing modules, activation for further reactions. |

Role in the Development of New Pharmacologically Active Scaffolds

Phenoxyacetic acid derivatives are a well-established class of compounds in medicinal chemistry, known for a range of biological activities. nih.gov The specific substitution pattern of this compound makes it a valuable precursor for novel pharmacologically active scaffolds. Structurally similar compounds have been utilized as key intermediates in the synthesis of important drugs. For example, 3-ethoxy-4-ethoxycarbonyl-phenyl acetic acid is a crucial synthon for Repaglinide, an oral hypoglycemic agent used to treat type II diabetes. google.com

Furthermore, related formyl-phenoxyacetic acids are used to generate novel heterocyclic systems. For instance, (4-formyl-2-methoxyphenoxy)acetic acid is a precursor for generating aryloxyketenes in situ. These reactive intermediates can then undergo [2+2] cycloaddition reactions with imines to produce highly substituted β-lactams (2-azetidinones), which are core structural motifs in many antibiotic classes. researchgate.net The aldehyde group can also be a starting point for synthesizing chalcones, which are precursors to various phenoxyacetic acid derivatives with anti-mycobacterial properties. nih.gov This demonstrates the potential of this compound to serve as a foundational element in the discovery of new therapeutic agents.

Precursor for Advanced Materials and Functional Molecules

The unique electronic and structural features of this compound lend themselves to the synthesis of advanced materials. A closely related compound, (4-Formyl-2,6-dimethoxyphenoxy)acetic acid, has been synthesized as a building block for asymmetric poly(p-phenylene vinylene) (PPV) type oligomers. researchgate.net These materials are of significant interest for their potential application in organic memory devices and as nonlinear optical (NLO) materials. The carboxylic acid function is incorporated to help engineer a non-centrosymmetric crystal packing, which is a critical requirement for NLO properties. researchgate.net

By analogy, this compound could be used to construct similar conjugated systems. The aldehyde group provides a reactive site for polymerization or oligomerization reactions (e.g., Knoevenagel condensation), while the carboxylic acid group can be used to tune solubility, promote self-assembly through hydrogen bonding, or anchor the molecule to surfaces. This makes it a promising precursor for creating functional organic materials with tailored electronic and optical properties.

Building Block for Agrochemicals or Industrial Chemicals

The phenoxyacetic acid scaffold is of significant importance in the agrochemical industry. The most well-known examples are herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D). google.comnstri.ir These compounds function as synthetic auxins, causing uncontrolled growth and eventual death in broadleaf weeds. The synthesis of these herbicides often involves the reaction of a substituted phenol (B47542) with a chloroacetate (B1199739). google.com this compound represents a more functionalized version of this core structure, allowing for its incorporation into more complex agrochemical agents where the aldehyde group can be used to attach other pharmacophores or modifying groups. The development of controlled-release formulations using phenoxyacetate (B1228835) derivatives interleaved into layered double hydroxides further highlights the ongoing innovation in this area. nih.gov

In the realm of industrial chemicals, the utility of this compound is exemplified by its structural similarity to intermediates for pharmaceuticals like Repaglinide, which are produced on an industrial scale. google.com The synthesis of such key intermediates in a commercially viable and efficient manner is a critical objective, avoiding hazardous reagents and specialized equipment. google.com

Table 2: Applications of Structurally Related Phenoxyacetic Acids

| Compound | Application Area | Specific Use | Reference |

|---|---|---|---|

| 3-Ethoxy-4-ethoxycarbonyl-phenyl acetic acid | Pharmaceutical | Key intermediate for the anti-diabetic drug Repaglinide. | google.com |

| 2,4-Dichlorophenoxyacetic acid | Agrochemical | Widely used selective herbicide. | google.comnstri.ir |

| (4-Formyl-2-methoxyphenoxy)acetic acid | Pharmaceutical Synthesis | Precursor for β-lactam (antibiotic scaffold) synthesis. | researchgate.net |

| (4-Formyl-2,6-dimethoxyphenoxy)acetic acid | Materials Science | Building block for nonlinear optical (NLO) materials. | researchgate.net |

Enabling Intermediate in Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex products in a single operation, increasing efficiency and reducing waste. 20.210.105mdpi.com The bifunctional nature of this compound makes it an ideal substrate for such processes.

The presence of both an aldehyde and a carboxylic acid allows it to participate in isocyanide-based MCRs like the Ugi or Passerini reactions. mdpi.com In a Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a dipeptide-like scaffold. This compound could potentially serve as two of these components intramolecularly or act as the aldehyde and/or acid component in an intermolecular reaction, leading to highly complex and diverse molecular structures in a single step.

Similarly, in cascade reactions, a single starting material undergoes a series of intramolecular transformations. 20.210.105 The aldehyde group of this compound could be used to initiate a reaction sequence, such as the formation of an imine, which then triggers a subsequent cyclization involving the carboxylic acid group or another part of the molecule. This approach enables the rapid assembly of complex heterocyclic systems from a relatively simple starting material. rsc.org

Future Research Directions and Emerging Paradigms in 3 Ethoxy 4 Formylphenoxy Acetic Acid Chemistry

Integration of Chemoenzymatic Synthesis and Biocatalysis

The convergence of traditional chemical synthesis and enzymatic catalysis offers a powerful strategy for creating complex molecules with high selectivity and under mild, environmentally benign conditions. solubilityofthings.com For (3-Ethoxy-4-formylphenoxy)acetic acid, chemoenzymatic approaches could provide significant advantages over purely chemical routes.

A primary area of interest is the enzymatic synthesis of the aldehyde functional group. Nature has evolved specific enzymes, such as Carboxylic Acid Reductases (CARs), that catalyze the reduction of carboxylic acids directly to aldehydes. nih.govresearchgate.net A futuristic synthetic route could involve a chemical synthesis to build the core (3-ethoxy-4-carboxyphenoxy)acetic acid structure, followed by a highly selective enzymatic reduction using a CAR to yield the final aldehyde product. This approach would circumvent the often harsh or non-selective chemical reagents used for such transformations. mdpi.com

Furthermore, enzyme cascade reactions could be developed where multiple enzymatic steps are performed in a single pot. mdpi.com One could envision a process starting from a simpler precursor where an enzyme installs the ethoxy group, another performs an oxidative functionalization, and a final enzymatic step yields the aldehyde. The development of such multi-enzyme systems, potentially housed in engineered microorganisms, represents a frontier in sustainable chemical production. researchgate.netasm.org

Table 1: Potential Biocatalytic Transformations in the Synthesis of this compound

| Target Transformation | Enzyme Class | Potential Advantages |

| Carboxylic Acid to Aldehyde | Carboxylic Acid Reductase (CAR) | High selectivity, mild aqueous conditions, avoids over-reduction to alcohol. nih.govresearchgate.net |

| Aldehyde to Carboxylic Acid | Aldehyde Oxidoreductase (AOR) | Useful for creating derivatives or related compounds under specific conditions. nih.gov |

| Hydroxylation of Aromatic Ring | Monooxygenase / Dioxygenase | Potential for regioselective installation of hydroxyl groups on precursors. researchgate.net |

Application of Flow Chemistry and Continuous Manufacturing Techniques

The paradigm shift from traditional batch processing to continuous flow manufacturing is revolutionizing the pharmaceutical and fine chemical industries. contractpharma.commitsui.comyokogawa.com This technology offers superior control over reaction parameters, enhanced safety, improved product consistency, and potential for cost reduction. drugdeliveryleader.comacs.org The synthesis of this compound is an ideal candidate for adaptation to a continuous flow process.

Microreactors, with their high surface-area-to-volume ratio, provide exceptional heat and mass transfer, allowing for precise temperature control and efficient mixing. rsc.orgacs.orgresearchgate.net This is particularly advantageous for potentially exothermic steps in the synthesis, such as the O-alkylation of the phenolic precursor. rsc.org By performing the reaction in a flow system, reaction times can be drastically reduced, and side-product formation can be minimized, leading to higher yields and purity. chimia.ch

A future continuous manufacturing process could integrate multiple reaction steps into a single, uninterrupted system. acs.org For example, the O-alkylation step could be performed in a packed-bed reactor containing a solid-supported catalyst, with the output flowing directly into a second module for the formylation reaction, followed by in-line purification. This end-to-end approach reduces manual handling, minimizes waste, and allows for automated, on-demand production. mitsui.comyokogawa.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Excellent; high surface-area-to-volume ratio. acs.org |

| Mass Transfer | Dependent on stirring efficiency; can be non-uniform. | Rapid and efficient mixing. chimia.ch |

| Safety | Large volumes of reagents pose higher risks. | Small reactor volumes; inherently safer. acs.org |

| Scalability | Requires re-optimization for different vessel sizes. | "Numbering-up" by running parallel reactors; predictable scale-up. acs.org |

| Process Control | Manual or semi-automated; slower response time. | Fully automated; real-time control and monitoring. contractpharma.com |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

A deeper understanding and optimization of any chemical synthesis rely on the ability to monitor its progress in real time. Process Analytical Technology (PAT) is a framework encouraged by regulatory agencies to design, analyze, and control manufacturing processes through timely measurements of critical parameters. wikipedia.orgadragos-pharma.comlongdom.org The integration of advanced, in-situ spectroscopic probes into the synthesis of this compound is a key research direction.

Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy allow for the direct, non-invasive monitoring of chemical reactions as they occur. mt.com By inserting a probe into the reaction vessel (either batch or flow), chemists can track the concentration of reactants, intermediates, and products in real time. ou.edu This provides invaluable data on reaction kinetics, helps identify reaction endpoints accurately, and can detect the formation of unexpected by-products or process deviations. mt.com For instance, in the O-alkylation step, an in-situ FTIR probe could monitor the disappearance of the phenolic O-H stretch and the appearance of the ether C-O stretch, providing a precise kinetic profile of the reaction. mt.comou.edu

This real-time data is crucial for process optimization, ensuring consistent product quality, and is a foundational element for implementing the automated control strategies used in continuous manufacturing. mt.comnih.gov

Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemistry, capable of accelerating the discovery and synthesis of new molecules. multiresearchjournal.comdovepress.comjetir.org These computational approaches hold immense potential for the future of this compound chemistry.

Another critical role for AI is in synthesis prediction and optimization. rsc.orgrsc.org By learning from millions of published chemical reactions, AI platforms can predict the likely outcome of a reaction or, more powerfully, propose a complete synthetic pathway for a target molecule. acs.orgnih.gov For this compound, an AI tool could suggest novel, more efficient synthetic routes or predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield, reducing the need for extensive, time-consuming experimental screening. acs.orgacs.org

Exploration of Novel Reaction Pathways and Catalytic Systems

While established methods exist for the synthesis of phenoxyacetic acids and aromatic aldehydes, a constant drive in organic chemistry is the discovery of more efficient, selective, and sustainable reaction pathways. solubilityofthings.comacs.org Future research on this compound will undoubtedly focus on innovating its core synthesis.

A key area for improvement is the O-alkylation of the phenolic precursor, a reaction central to the molecule's structure. Research into new catalytic systems beyond traditional bases could lead to milder reaction conditions and higher selectivity. tandfonline.comresearchgate.net This includes exploring heterogeneous catalysts, which can be easily recovered and reused, or novel organocatalysts that avoid the use of metals. mdpi.comgoogle.comrepec.org